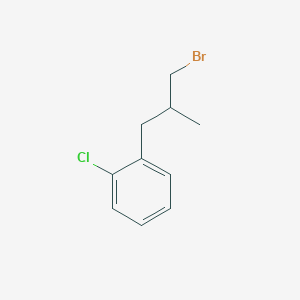
1-(3-Aminooxolan-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminooxolan-3-yl)ethan-1-one is an organic compound with the molecular formula C6H11NO2 It is a derivative of oxolane, featuring an amino group and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminooxolan-3-yl)ethan-1-one typically involves the reaction of oxolane derivatives with appropriate reagents to introduce the amino and ketone functionalities. One common method involves the use of oxolane-3-carboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to introduce the amino group, followed by oxidation to form the ketone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Aminooxolan-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(3-Aminooxolan-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminooxolan-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and ketone groups can form hydrogen bonds and participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Oxolan-3-yl)ethan-1-one: Lacks the amino group, making it less reactive in certain chemical reactions.
1-(Indolizin-3-yl)ethan-1-one: Contains an indolizin ring, offering different biological activities and applications.
Uniqueness
1-(3-Aminooxolan-3-yl)ethan-1-one is unique due to the presence of both amino and ketone groups on the oxolane ring, providing a versatile platform for chemical modifications and diverse applications in research and industry.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
1-(3-aminooxolan-3-yl)ethanone |
InChI |
InChI=1S/C6H11NO2/c1-5(8)6(7)2-3-9-4-6/h2-4,7H2,1H3 |
Clave InChI |
LEMUMWQIRGKOLP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCOC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


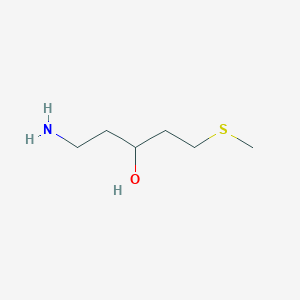




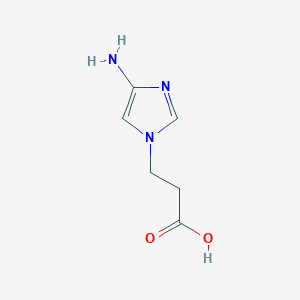
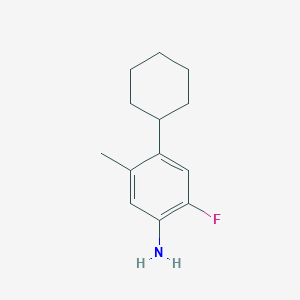


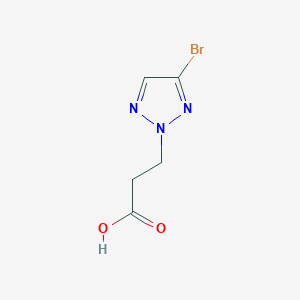
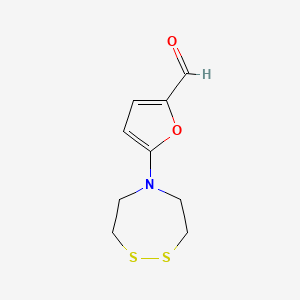

![2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13179706.png)
